(4-Methylcyclohexa-1,4-dien-1-yl)methanol
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Overview
Description
(4-Methylcyclohexa-1,4-dien-1-yl)methanol is an organic compound with the molecular formula C8H12O and a molecular weight of 124.18 g/mol . It features a cyclohexadiene ring substituted with a methyl group and a hydroxyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Methylcyclohexa-1,4-dien-1-yl)methanol is typically synthesized from cyclohexene using the Diels-Alder reaction. The resulting product undergoes several chemical steps, including hydrogenation and oxidation, to yield the final compound. The product is then purified using distillation or chromatography.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The process includes bulk manufacturing, sourcing, and procurement of raw materials .
Chemical Reactions Analysis
Types of Reactions
(4-Methylcyclohexa-1,4-dien-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and solvents such as ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
(4-Methylcyclohexa-1,4-dien-1-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Methylcyclohexa-1,4-dien-1-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and effects. The compound’s unique structure enables it to act as a versatile intermediate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,4-Cyclohexadiene-1-methanol, 4-(1-methylethyl)-: Similar structure but with an isopropyl group instead of a methyl group.
2-Methyl-6-(4-methylcyclohexa-2,4-dien-1-yl)hept-2-en-4-one:
Uniqueness
(4-Methylcyclohexa-1,4-dien-1-yl)methanol is unique due to its specific substitution pattern and reactivity. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
(4-methylcyclohexa-1,4-dien-1-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-7-2-4-8(6-9)5-3-7/h2,5,9H,3-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSZYVPUPWNYIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(=CC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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